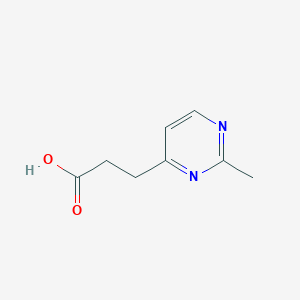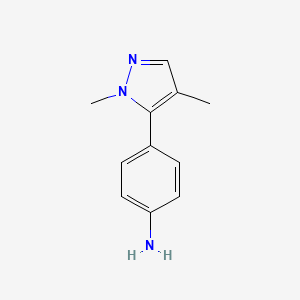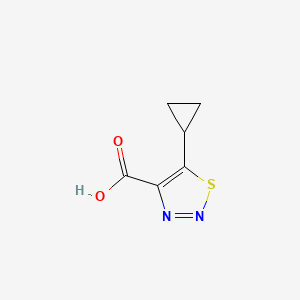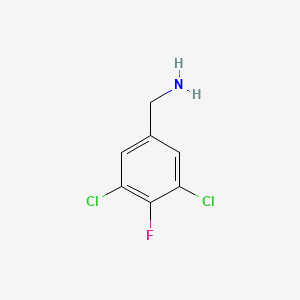
3,5-Dichloro-4-fluorobenzylamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4-fluorobenzylamine” consists of a benzene ring with chlorine atoms at the 3 and 5 positions, a fluorine atom at the 4 position, and a benzylamine group .
Physical and Chemical Properties Analysis
“this compound” is a solid crystalline substance . It has a relatively high log Koc, suggesting that it will have a low mobility in soil and will bind strongly to solid phases in soil, sediment, and sludges .
Applications De Recherche Scientifique
Intermolecular Interactions in Derivatives
Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, focusing on their crystal structures and intermolecular interactions. This study provides insights into how 3,5-Dichloro-4-fluorobenzylamine might be analyzed for its structural and interactional properties in various solvated forms and how these properties could influence its biological activity and stability (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Supramolecular Assemblies
Wang et al. (2015) explored the self-assembly of 4-fluorobenzylamine with halide ions and metal chloride, utilizing strong hydrogen bonds and weak intermolecular interactions to form diverse supramolecular architectures. This research could hint at potential applications of this compound in designing new materials with specific properties through self-assembly mechanisms (Wang, Ding, Li, & Huang, 2015).
Fluorine Labeling of Proteins
Garg, Garg, and Zalutsky (1991) reported a new method for labeling proteins with the positron-emitting nuclide 18F, utilizing 4-[18F]-fluorobenzylamine. This technique, which involves coupling to intact antibodies and their fragments, might provide a framework for considering how this compound could be used in radiolabeling and imaging studies to enhance the detection and diagnosis of various diseases (Garg, Garg, & Zalutsky, 1991).
Synthesis and Chemical Reactions
Kassaee et al. (2004) synthesized N-Methylbenzylammonium fluorochromate(VI) by adding N-methylbenzylamine to an aqueous solution of CrO3 and HF, showcasing the compound's selectivity in oxidizing aryl alcohols to aldehydes and ketones. This research may provide insight into the chemical reactivity of this compound and its potential applications in selective oxidation reactions (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors, which could potentially be the case for this compound as well .
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Analyse Biochimique
Biochemical Properties
3,5-Dichloro-4-fluorobenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative decarboxylation pathways
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby modifying the metabolic flux and metabolite levels within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with flavin monooxygenases, which play a role in oxidative decarboxylation . These interactions result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions but may degrade over time, leading to altered cellular responses . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidative decarboxylation. It interacts with enzymes such as flavin monooxygenases, which facilitate the conversion of the compound into other metabolites . These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is vital for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
(3,5-dichloro-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISNNKXGFKTWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


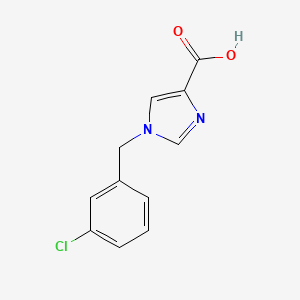
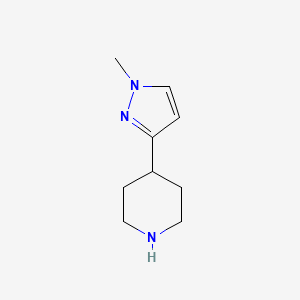
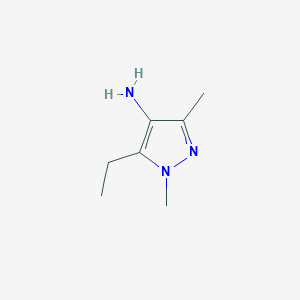
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)
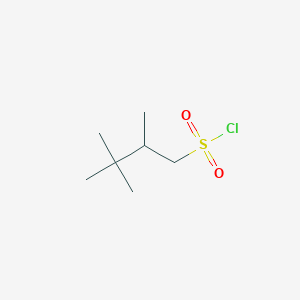
![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)

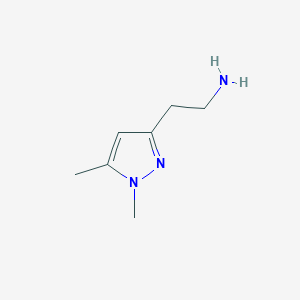
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)
